molecular formula C7H7N3O3 B12925334 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 54906-40-0

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No.: B12925334
CAS No.: 54906-40-0
M. Wt: 181.15 g/mol
InChI Key: OWGYKLOBIDSAPT-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrrolo-pyrazine core with a nitro group at the 7-position, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-nitroaniline with ethyl acetoacetate followed by cyclization can yield the desired compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. For instance, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted heterocycles, such as:

  • 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazine 2-oxide
  • 3,4-Dihydropyrazino[1,2-A]indole 2-oxide

Uniqueness

What sets 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one apart is its specific structural configuration and the presence of the nitro group at the 7-position. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound notable for its potential therapeutic applications, particularly in the field of neurology. Its unique structure, characterized by a fused pyrrole and pyrazine ring system with a nitro group at the 7-position, contributes to its diverse biological activities. This article explores its biological activity, focusing on its interaction with neurotransmitter receptors and potential medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O3C_7H_7N_3O_3 with a molecular weight of 181.14 g/mol. The compound's structural features include:

  • Fused pyrrole and pyrazine rings : This configuration enhances its reactivity and biological interactions.
  • Nitro group at the 7-position : This substitution is crucial for its activity as a modulator of neurotransmitter receptors.

Modulation of Neurotransmitter Receptors

Research indicates that this compound acts as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), specifically targeting GluN2C/D subunits. This modulation can significantly influence synaptic transmission and has implications for treating neurological disorders such as schizophrenia and depression.

The compound enhances the activity of NMDARs by increasing receptor potentiation without directly activating them. This selective modulation suggests its utility in developing drugs with potentially fewer side effects compared to traditional agonists .

Case Studies and Research Findings

Several studies have documented the biological effects and pharmacological potential of this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that derivatives of this compound exhibited significant potentiation at GluN2C/D-containing receptors, showing improvements in lipophilic efficiency and aqueous solubility compared to earlier prototypes .
    • Another research highlighted its ability to enhance synaptic transmission in animal models, indicating a promising avenue for treating cognitive deficits associated with various neurological conditions.
  • Antitumor Properties :
    • Preliminary evaluations suggest that derivatives of this compound may also exhibit antitumor properties. Further studies are needed to elucidate these effects and their mechanisms of action.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has rapid clearance in vivo. For instance, following administration in mice, plasma levels dropped significantly within an hour, indicating a short half-life which may limit its therapeutic application without modification or development of prodrugs .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydro-2H-pyrazino[1,2-a]indol-1-oneIndole fused structureModulates protein activity
DihydropyrrolopyrazinonesVariants with different substitutionsNeurotransmitter modulation
5-Nitro-3-(trifluoromethyl)pyridineNitro-substituted pyridineAntimicrobial properties

The uniqueness of this compound lies in its specific combination of structural elements that enhance selectivity for certain receptor subtypes compared to other similar compounds. This selectivity may lead to fewer side effects and greater therapeutic efficacy .

Properties

CAS No.

54906-40-0

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-nitro-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H7N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h3-4H,1-2H2,(H,8,11)

InChI Key

OWGYKLOBIDSAPT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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